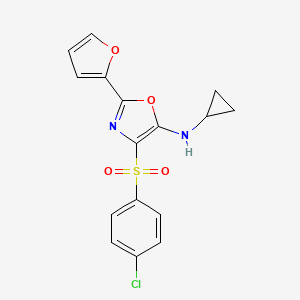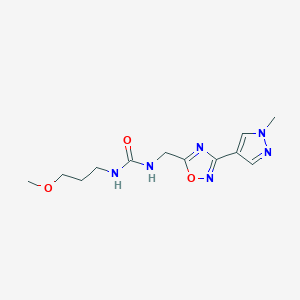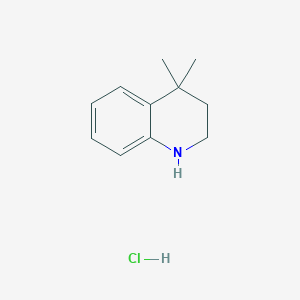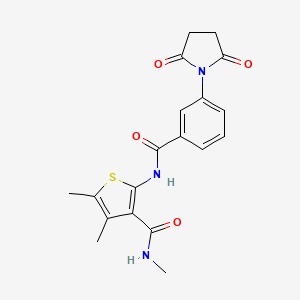
4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(furan-2-yl)oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(furan-2-yl)oxazol-5-amine” is a complex organic molecule that contains several functional groups, including a sulfonyl group, a cyclopropyl group, a furan ring, and an oxazole ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple rings (furan and oxazole) and a sulfonyl group attached to a phenyl ring suggests a highly conjugated system, which could have interesting electronic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amine group might be expected to undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its acidity, while the aromatic rings could contribute to its stability .Scientific Research Applications
Synthesis and Biological Activity Evaluation
Synthesis Techniques
The development of related compounds involves complex synthesis techniques, emphasizing the importance of methodological advancements in creating derivatives with potential biological activities. For instance, the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives highlights a multi-step process starting from 4-chlorobenzoic acid, aiming to produce compounds with anti-tobacco mosaic virus activity (Zhuo Chen et al., 2010).
Antimicrobial Agents
Some derivatives have been explored for their antimicrobial properties. For example, formazans derived from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity against various pathogenic bacterial and fungal strains (P. Sah et al., 2014).
Anticancer Evaluation
The exploration of novel 1,2,4-triazolin-3-one derivatives, incorporating the 4-chlorophenyl group, demonstrated significant in vitro anticancerous action against a broad range of human tumor cell lines, indicating the potential of such compounds in cancer therapy (P. Kattimani et al., 2013).
Cytotoxicity Studies
The design, synthesis, and cytotoxicity evaluation of new 4-benzyl-1,3-oxazole derivatives bearing the 4-(4-chlorophenylsulfonyl)phenyl moiety revealed their potential as organic compounds for further biological studies, with particular attention to their effects on Daphnia magna crustaceans (T. Apostol, 2021).
Heterocyclic System Synthesis
Innovative approaches to synthesizing novel heterocyclic systems, such as the creation of 4,8-dihydro-7H-[1,2]dithiolo[3,4-b][1,2,5]oxadiazolo-[3,4-e]pyrazine-7-thione, underscore the ongoing exploration of sulfur and nitrogen-containing rings for various applications, including the potential development of pharmaceuticals and materials (L. Konstantinova et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-cyclopropyl-2-(furan-2-yl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S/c17-10-3-7-12(8-4-10)24(20,21)16-15(18-11-5-6-11)23-14(19-16)13-2-1-9-22-13/h1-4,7-9,11,18H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBIGJQCOQCUOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)sulfonyl)-N-cyclopropyl-2-(furan-2-yl)oxazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-isobutyryl-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2759292.png)
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2759293.png)




![6-(piperidin-1-ylsulfonyl)-2-(4-vinylbenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2759302.png)
![4-[(E)-4-(Dimethylamino)but-2-enoyl]-N-(4-methylphenyl)piperazine-1-carboxamide](/img/structure/B2759305.png)
![N-[1-[4-(Difluoromethoxy)phenyl]piperidin-3-yl]prop-2-enamide](/img/structure/B2759309.png)


![N-[1-(2-Chlorophenyl)ethyl]-N-methyl-3-(prop-2-enoylamino)propanamide](/img/structure/B2759313.png)